N-propyl-3-Pyridinesulfonamide
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Overview
Description
N-propyl-3-Pyridinesulfonamide is a chemical compound with the molecular formula C8H12N2O2S and a molecular weight of 200.26 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a sulfonamide group and a propyl chain. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-propyl-3-Pyridinesulfonamide typically involves the reaction of 3-pyridinesulfonyl chloride with propylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-propyl-3-Pyridinesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
N-propyl-3-Pyridinesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of N-propyl-3-Pyridinesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinesulfonamide: Similar structure but lacks the propyl chain.
4-Chloro-N-propyl-3-Pyridinesulfonamide: Contains a chlorine atom at the 4-position of the pyridine ring.
N-(1-phenylethyl)pyridine-3-sulfonamide: Contains a phenylethyl group instead of a propyl group .
Uniqueness
N-propyl-3-Pyridinesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl chain enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and increasing its bioavailability .
Properties
Molecular Formula |
C8H12N2O2S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
N-propylpyridine-3-sulfonamide |
InChI |
InChI=1S/C8H12N2O2S/c1-2-5-10-13(11,12)8-4-3-6-9-7-8/h3-4,6-7,10H,2,5H2,1H3 |
InChI Key |
SZMSPBFXVYNAFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
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